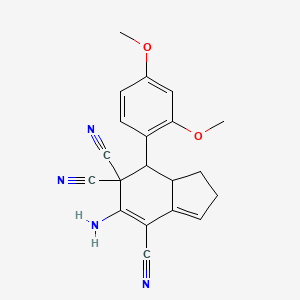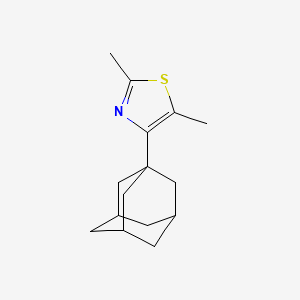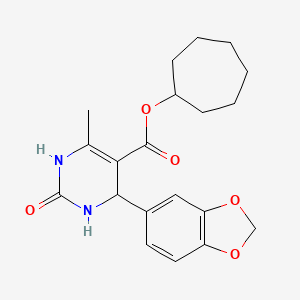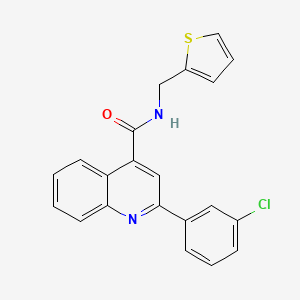![molecular formula C19H20ClFN2O2 B11118173 N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-fluorobenzamide](/img/structure/B11118173.png)
N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-fluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a chlorophenyl group, a morpholine ring, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-fluorobenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorophenylacetonitrile with morpholine under basic conditions to form the intermediate N-(2-chlorophenyl)-2-(morpholin-4-yl)ethanamine. This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and fluorobenzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-fluorobenzamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- **N-cycloprop
Properties
Molecular Formula |
C19H20ClFN2O2 |
|---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C19H20ClFN2O2/c20-17-4-2-1-3-16(17)18(23-9-11-25-12-10-23)13-22-19(24)14-5-7-15(21)8-6-14/h1-8,18H,9-13H2,(H,22,24) |
InChI Key |
ARMXOVJETKEXFV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Butylpiperazin-1-yl)sulfonyl]-2,1,3-benzoxadiazole](/img/structure/B11118092.png)



![N'-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11118111.png)
![2-{2-[(3,5-Di-tert-butyl-4-fluorophenyl)sulfanyl]ethyl}pyridine](/img/structure/B11118117.png)
![N-tert-butyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11118119.png)
![2-{[(2Z)-4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethanol](/img/structure/B11118127.png)

![2-(acetylamino)-N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11118158.png)

![3-hydroxy-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide](/img/structure/B11118168.png)

![Methyl 4-(4-fluorophenyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11118185.png)
